3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. MRS2500 has been extensively studied for its potential therapeutic use in various diseases, including thrombosis, stroke, and cancer.
Mécanisme D'action
MRS2500 selectively antagonizes the P2Y1 receptor, which is activated by ATP and ADP. By blocking the P2Y1 receptor, MRS2500 inhibits platelet aggregation, reduces thrombus formation, and improves neurological function in stroke.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. In platelets, MRS2500 inhibits the activation of the P2Y1 receptor, which reduces platelet aggregation and thrombus formation. In stroke, MRS2500 reduces infarct size and improves neurological function by blocking the P2Y1 receptor. In cancer, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MRS2500 in lab experiments include its selectivity for the P2Y1 receptor, its ability to inhibit platelet aggregation and thrombus formation, and its potential therapeutic use in various diseases. The limitations of using MRS2500 in lab experiments include its cost, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of MRS2500. One direction is to further investigate its potential therapeutic use in diseases such as thrombosis, stroke, and cancer. Another direction is to develop more selective P2Y1 receptor antagonists with improved safety and efficacy profiles. Additionally, the use of MRS2500 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of MRS2500 involves several steps. The starting material is 3,7-dihydro-1H-purine-2,6-dione, which is reacted with pentylsulfanyl chloride to form 3,7-dihydro-1H-purine-2,6-dione-8-(pentylsulfanyl). This intermediate is then reacted with 2-phenylethyl bromide to form 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione.
Applications De Recherche Scientifique
MRS2500 has been studied for its potential therapeutic use in various diseases. In thrombosis, MRS2500 has been shown to inhibit platelet aggregation and reduce thrombus formation. In stroke, MRS2500 has been shown to reduce infarct size and improve neurological function. In cancer, MRS2500 has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-4-8-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANBYPDWPUUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.